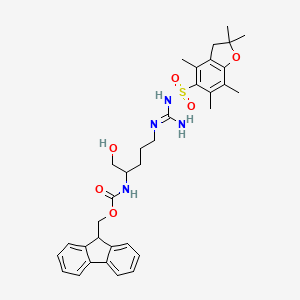

Fmoc-DL-Arg(Pbf)(Pbf)-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

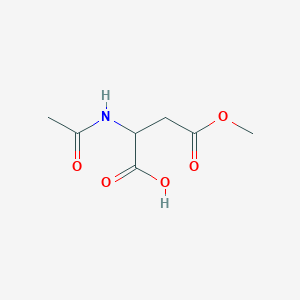

Fmoc-DL-Arg(Pbf)(Pbf)-ol es un derivado de la arginina, un aminoácido, que está protegido por el grupo 9-fluorenilmetilcarbonilo (Fmoc) y el grupo 2,2,4,6,7-pentametildihidrobenzofurano-5-sulfonilo (Pbf). Este compuesto se utiliza principalmente en la síntesis de péptidos para proteger los grupos amino y guanidino de la arginina, asegurando que estos grupos no reaccionen durante el proceso de síntesis.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Fmoc-DL-Arg(Pbf)(Pbf)-ol involucra varios pasos:

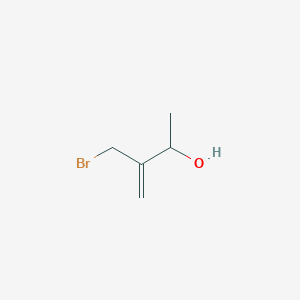

Esterificación: El grupo carboxilo de la arginina se esterifica usando un alcohol como metanol o etanol en presencia de cloruro de tionilo a bajas temperaturas (-10 a 0 °C).

Protección del Grupo Amino: El grupo amino se protege introduciendo un grupo tert-butoxicarbonilo (Boc).

Introducción del Grupo Pbf: El grupo guanidino se protege introduciendo el grupo Pbf utilizando cloruro de Pbf.

Eliminación del Grupo Boc: El grupo Boc se elimina en condiciones ácidas.

Protección Fmoc: Finalmente, se introduce el grupo Fmoc para proteger el grupo amino

Métodos de Producción Industrial

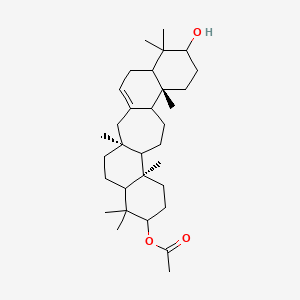

En entornos industriales, la síntesis de this compound sigue pasos similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de sintetizadores de péptidos automatizados y técnicas de purificación de alto rendimiento para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

Fmoc-DL-Arg(Pbf)(Pbf)-ol experimenta varios tipos de reacciones:

Desprotección: El grupo Fmoc se puede eliminar utilizando una base como piperidina, mientras que el grupo Pbf se puede escindir utilizando ácido trifluoroacético (TFA).

Reacciones de Acoplamiento: La arginina protegida se puede acoplar con otros aminoácidos para formar péptidos usando reactivos de acoplamiento como diisopropilcarbodiimida (DIC) y OxymaPure

Reactivos y Condiciones Comunes

Desprotección: Piperidina para la eliminación de Fmoc, TFA para la eliminación de Pbf.

Acoplamiento: DIC y OxymaPure en disolventes como N-butilpirrolidinona (NBP) o dimetilformamida (DMF).

Productos Principales

Los principales productos formados a partir de estas reacciones son péptidos con residuos de arginina, donde los grupos protectores se han eliminado selectivamente para permitir la posterior elongación del péptido.

Aplicaciones Científicas De Investigación

Fmoc-DL-Arg(Pbf)(Pbf)-ol se utiliza ampliamente en la investigación científica, particularmente en el campo de la síntesis de péptidos. Sus aplicaciones incluyen:

Química: Se utiliza en la síntesis de péptidos en fase sólida para crear péptidos y proteínas complejos.

Biología: Facilita el estudio de las interacciones proteína-proteína e interacciones enzima-sustrato.

Medicina: Se utiliza en el desarrollo de fármacos basados en péptidos y agentes terapéuticos.

Industria: Employed in the large-scale production of peptides for research and pharmaceutical purposes

Mecanismo De Acción

La función principal de Fmoc-DL-Arg(Pbf)(Pbf)-ol es proteger los grupos amino y guanidino de la arginina durante la síntesis de péptidos. El grupo Fmoc protege el grupo amino, mientras que el grupo Pbf protege el grupo guanidino. Estos grupos protectores previenen reacciones secundarias no deseadas, asegurando la secuencia y estructura correctas del péptido sintetizado .

Comparación Con Compuestos Similares

Compuestos Similares

Fmoc-Arg(Pbf)-OH: Similar en estructura, pero carece del grupo Pbf adicional.

Fmoc-Arg(Pmc)-OH: Utiliza el grupo 2,2,5,7,8-pentametilcromano-6-sulfonilo (Pmc) en lugar de Pbf.

Fmoc-Arg(Boc)-OH: Utiliza el grupo Boc para la protección en lugar de Pbf

Unicidad

Fmoc-DL-Arg(Pbf)(Pbf)-ol es único debido a la protección dual de Pbf, que proporciona una estabilidad y selectividad mejoradas durante la síntesis de péptidos. Esto lo hace particularmente útil para sintetizar péptidos que requieren una protección estricta de los residuos de arginina.

Propiedades

Fórmula molecular |

C34H42N4O6S |

|---|---|

Peso molecular |

634.8 g/mol |

Nombre IUPAC |

9H-fluoren-9-ylmethyl N-[5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-hydroxypentan-2-yl]carbamate |

InChI |

InChI=1S/C34H42N4O6S/c1-20-21(2)31(22(3)28-17-34(4,5)44-30(20)28)45(41,42)38-32(35)36-16-10-11-23(18-39)37-33(40)43-19-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29/h6-9,12-15,23,29,39H,10-11,16-19H2,1-5H3,(H,37,40)(H3,35,36,38) |

Clave InChI |

OCIHRKILVJXVGL-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(CO)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(5-Bromo-1-benzofuran-2-YL)ethyl]hydrazine](/img/structure/B12436814.png)

![methyl N-[(2S)-1-{2-[4-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12436846.png)

![(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-5,6-Bis(acetyloxy)-3-ethenyldodecahydro-10-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12436864.png)